
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic compound known for its diverse biological activities. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore present in various biologically active molecules. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trimethoxyphenyl group: This step involves the incorporation of the 3,4,5-trimethoxyphenyl moiety into the oxazole ring.
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can inhibit the function of these proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
The uniqueness of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide lies in its specific combination of the oxazole ring and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic benefits.
Propiedades
Número CAS |
89205-20-9 |
|---|---|
Fórmula molecular |
C14H16N2O5 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H16N2O5/c1-7-16-11(14(15)17)12(21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H2,15,17) |
Clave InChI |
CDUOPVTWIIHDDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
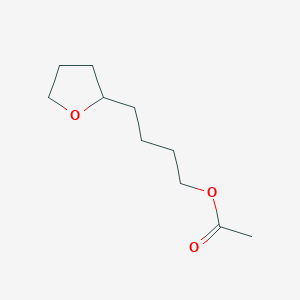

![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
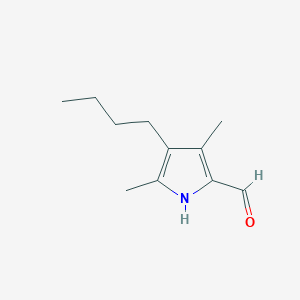
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
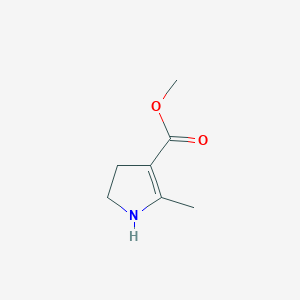


![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
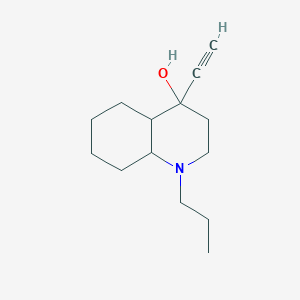
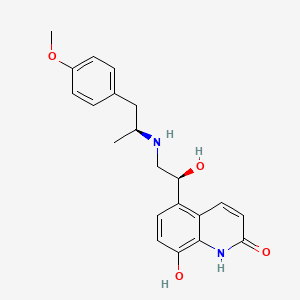
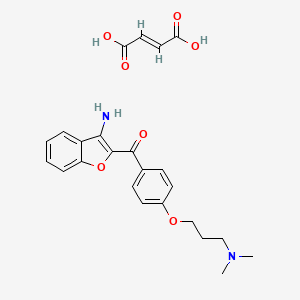
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
